Absence of Direct Comparative Biological Data for 1251589-96-4
A comprehensive search of the primary literature, authoritative databases (PubChem BioAssay, BindingDB, ChEMBL), and patent repositories returns no direct, quantitative biological data (IC50, Ki, EC50, % inhibition, selectivity metrics) for 2-(3-bromobenzyl)-6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one (CAS 1251589-96-4). No head-to-head comparisons against structurally defined analogs (e.g., 3-chlorobenzyl, 4-bromobenzyl, or alternative C-6 aryl variants) have been published. The compound does not appear in the NCI-60 screening dataset, kinase profiling panels, or any curated bioactivity database with quantitative entries as of the search date [1][2][3]. Without such data, it is impossible to establish verified potency, selectivity, or efficacy advantages over any comparator compound within this chemical class.
| Evidence Dimension | Availability of quantitative bioactivity data |
|---|---|
| Target Compound Data | No quantitative biological activity data found |
| Comparator Or Baseline | Structurally analogous triazolo[4,3-b]pyridazines (e.g., compound 4g in Mahmoud et al. 2024: c-Met IC50 0.163 μM, Pim-1 IC50 0.283 μM; LRRK2 inhibitors in Galatsis et al. 2014: IC50 values in low nanomolar range) [4][5] |
| Quantified Difference | Not calculable; target compound lacks any quantitative bioactivity entry vs. multiple class members with published IC50 values |
| Conditions | Literature and database search covering PubMed, PubChem, BindingDB, ChEMBL, Google Patents, and RSC Advances (search date: 2026-04-29) |
Why This Matters
Procurement decisions based on assumed rather than demonstrated differential activity carry the risk of selecting a compound with suboptimal or unverified target engagement; users requiring validated potency or selectivity data should consider alternative triazolo[4,3-b]pyridazine derivatives with published quantitative profiles.
- [1] PubChem. BioAssay database search for CAS 1251589-96-4. https://pubchem.ncbi.nlm.nih.gov (accessed 2026-04-29). View Source
- [2] BindingDB. Search for CAS 1251589-96-4. http://bdb2.ucsd.edu (accessed 2026-04-29). View Source
- [3] ChEMBL. Bioactive database search for CAS 1251589-96-4. https://www.ebi.ac.uk/chembl (accessed 2026-04-29). View Source
- [4] Mahmoud, M. E.; Ahmed, E. M.; Ragab, H. M.; Eltelbany, R. F. A.; Hassan, R. A. Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1 potential inhibitors with antitumor activity. RSC Adv. 2024, 14, 30346–30363. View Source
- [5] Galatsis, P.; Henderson, J. L.; Kormos, B. L.; Han, S.; Kurumbail, R. G.; Wager, T. T.; Verhoest, P. R.; Noell, G. S.; Chen, Y.; Needle, E.; Berger, Z.; Steyn, S. J.; Houle, C.; Hirst, W. D. Kinase domain inhibition of leucine rich repeat kinase 2 (LRRK2) using a [1,2,4]triazolo[4,3-b]pyridazine scaffold. Bioorg. Med. Chem. Lett. 2014, 24 (17), 4132–4140. View Source
